2,1-Benzothiazole-3-carbaldehyde
Description
Significance of Benzothiazole (B30560) Scaffold in Heterocyclic Chemistry
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in the realm of heterocyclic chemistry. Current time information in Bangalore, IN.uobaghdad.edu.iq This structural motif is present in a wide array of biologically active compounds and functional materials. acs.org The presence of both nitrogen and sulfur heteroatoms imparts unique electronic properties and multiple sites for chemical modification, making it a versatile building block in drug discovery and materials science. jyoungpharm.org
Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. chalcogen.rojchr.org The structural rigidity and potential for diverse substitutions on the benzene and thiazole rings allow for the fine-tuning of their biological and physical characteristics. researchgate.net
Overview of Carbaldehyde Functionality in Organic Synthesis
The carbaldehyde, or formyl group (-CHO), is one of the most fundamental and versatile functional groups in organic synthesis. Its electrophilic carbon atom readily undergoes nucleophilic attack, making it a key participant in a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. wisdomlib.org
Common transformations involving aldehydes include their conversion into alcohols (via reduction), carboxylic acids (via oxidation), imines (via reaction with amines), and alkenes (via Wittig-type reactions). Furthermore, the Vilsmeier-Haack reaction is a widely used method for the introduction of a carbaldehyde group onto electron-rich aromatic and heterocyclic rings. wisdomlib.orgrjptonline.org This reactivity makes aldehydes crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Scope and Focus of Research on 2,1-Benzothiazole-3-carbaldehyde
A comprehensive search of scientific databases reveals that dedicated research on this compound is sparse. While the compound is commercially available from chemical suppliers under the CAS number 1539464-05-5, there is a conspicuous absence of peer-reviewed studies detailing its synthesis, characterization, reactivity, and potential applications. Current time information in Bangalore, IN.sigmaaldrich.com
Much of the existing research on benzothiazole carbaldehydes focuses on the more common 1,3-benzothiazole isomers, particularly those with the carbaldehyde group at the 2-position. researchgate.net For instance, the synthesis of various imidazo[2,1-b]benzothiazole-3-carbaldehyde derivatives has been reported, highlighting their potential biological activities. thieme-connect.com However, these are structurally distinct from the title compound.
Given the lack of specific data, the following sections will present general information pertinent to the synthesis and properties of benzothiazole aldehydes, which may offer insights into the potential characteristics of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCRRUYXFQIRTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539464-05-5 | |
| Record name | 2,1-benzothiazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Known Applications and Research Directions
There are no specific applications or detailed research findings for 2,1-Benzothiazole-3-carbaldehyde reported in the available scientific literature. The general importance of the benzothiazole (B30560) scaffold in medicinal chemistry and the synthetic utility of the carbaldehyde group suggest that this compound could potentially serve as an intermediate in the synthesis of more complex heterocyclic systems with novel biological or material properties.
Future research on this compound would logically begin with the development and publication of a reliable synthetic method, followed by full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography. Once a pure sample is readily obtainable, its reactivity could be explored, and it could be used as a building block to generate a library of derivatives for biological screening or for the development of new functional materials.
Derivatization and Functionalization Strategies
Synthesis of Imine-Linked Structures
The condensation of the aldehyde group with primary amines is a fundamental strategy for creating imine-linked structures, commonly known as Schiff bases. This reaction is typically straightforward, often involving heating the benzothiazole (B30560) carbaldehyde with a suitable amine.
For instance, new symmetrical and asymmetrical imines have been synthesized via high-temperature condensation. beilstein-journals.org One such reaction involves reacting 1,3-benzothiazole-2-carbaldehyde (B1267632) with poly(butane-1,4-diol) bis(4-aminobenzoate) at 170 °C under a nitrogen atmosphere to yield a dimeric imine structure. beilstein-journals.org A simpler, asymmetrical imine can be formed by refluxing the carbaldehyde with 4-dodecylaniline (B94358) in a DMA solution with p-toluenesulfonic acid as a catalyst. beilstein-journals.org These reactions underscore the utility of the carbaldehyde in generating C=N linked structures, which are valuable intermediates and target molecules in materials science and medicinal chemistry. beilstein-journals.orgnih.gov The formation of these imine linkages is a key step in creating more complex structures, including certain fluorescent probes and covalent organic frameworks (COFs). rsc.orgrsc.org
Table 1: Examples of Imine Synthesis from Benzothiazole Carbaldehyde Derivatives
| Reactant 1 | Reactant 2 | Product Name | Reaction Conditions | Reference |
|---|---|---|---|---|
| 1,3-Benzothiazole-2-carbaldehyde | Poly(butane-1,4-diol) bis(4-aminobenzoate) | (E,E)-(butane-1,4-diyl)bis(oxybutane-4,1-diyl) bis(4-{[(benzo[d] scirp.orgnih.govthiazol-2-yl)methylidene]amino}benzoate) (SP1) | 170 °C, 24h, N₂ atmosphere | beilstein-journals.org |
Preparation of Hydrazone and Thiosemicarbazone Derivatives
Expanding on the condensation theme, the aldehyde group readily reacts with hydrazine (B178648) derivatives to form hydrazones and with thiosemicarbazides to yield thiosemicarbazones. dergipark.org.tr These classes of compounds are of significant interest due to their coordination chemistry and wide range of biological activities.
The synthesis is typically achieved by refluxing the benzothiazole carbaldehyde with the appropriate hydrazine or thiosemicarbazide (B42300) in an alcoholic solvent. mdpi.comarabjchem.org For example, a series of 1,3-benzothiazole-2-yl-hydrazones were prepared by reacting the corresponding hydrazine derivative with various aldehydes and ketones. arabjchem.org Similarly, thiosemicarbazones are formed through the condensation of aldehydes with N-phenyl/cyclohexylhydrazinecarbothioamides in ethanol (B145695). mdpi.com
More complex structures can be created, such as hybrids containing benzothiazole, 1,2,3-triazole, and hydrazone/thiosemicarbazone linkages. rsc.org In one synthetic route, a 1,2,3-triazole bearing a benzaldehyde (B42025) moiety is condensed with benzohydrazide (B10538) to afford a hydrazone-linked hybrid molecule. rsc.org These syntheses demonstrate the aldehyde's role as a crucial building block for creating multifunctional molecules. rsc.orgresearchgate.net
Formation of Pyrimidine-Fused Benzothiazole Derivatives
A significant functionalization strategy involves the use of 2,1-benzothiazole-3-carbaldehyde derivatives in multicomponent reactions to construct fused heterocyclic systems. One of the most notable examples is the synthesis of pyrimido[2,1-b]benzothiazoles. scirp.orgresearchgate.netscirp.org
A highly efficient, one-pot, three-component reaction has been developed that involves reacting a benzaldehyde derivative, 2-aminobenzothiazole (B30445), and an active methylene (B1212753) compound (such as a β-ketoester or malonate). scirp.orgresearchgate.net This reaction proceeds smoothly under solvent-free conditions at 60°C, yielding the corresponding 4H-pyrimido[2,1-b]benzothiazole derivatives in good yields (60-72%). scirp.orgresearchgate.netscirp.org This method is valued for its operational simplicity and adherence to green chemistry principles. scirp.orgresearchgate.net The resulting fused pyrimidine (B1678525) structures are investigated for a range of pharmacological activities. nih.govscirp.org Further chemical modifications can be performed on the newly formed pyrimidine ring to generate a library of related compounds. nih.gov
Table 2: One-Pot Synthesis of Pyrimido[2,1-b]benzothiazoles
| Aldehyde Component | Methylene Component | Amine Component | Product | Conditions | Yield (%) | Reference |
|---|
Development of Other Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]benzothiazoles)
The reactivity of the benzothiazole core and its aldehyde functionality extends to the synthesis of other fused systems, such as imidazo[2,1-b]benzothiazoles. These compounds are synthesized through various methods, often involving the reaction of a 2-aminobenzothiazole with a carbonyl compound or its equivalent.
An efficient, solvent-free multicomponent reaction for synthesizing imidazo[2,1-b] scirp.orgnih.govbenzothiazoles involves the reaction of 2-aminobenzothiazoles, benzaldehydes, and imidazoline-2,4,5-trione. researchgate.net Another modern approach utilizes microwave-assisted, catalyst-free conditions to achieve rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and α-haloketones (which can be conceptually linked to aldehydes). rsc.org These synthetic strategies highlight the versatility of the benzothiazole framework in building complex, fused heterocyclic structures that are of interest for their potential biological activities, including immunosuppressive and anticancer properties. nih.govresearchgate.net
Introduction of Fluorescent Tags and Probes
The benzothiazole scaffold is a well-known fluorophore, and derivatization of this compound is a key strategy for developing novel fluorescent probes. mdpi.com These probes are designed for the selective detection of various analytes, including metal ions and biological macromolecules. nih.govresearchgate.net
The design often involves creating a donor-π-acceptor system, where the benzothiazole acts as part of the conjugated π-system. nih.gov The aldehyde group is used to link the benzothiazole fluorophore to a recognition moiety. For example, fluorescent probes for detecting mercury ions (Hg²⁺) have been synthesized based on benzothiazole derivatives where a thiocarbonate recognition group is attached. researchgate.net Another strategy involves creating Schiff base probes where the imine linkage connects the benzothiazole fluorophore to a receptor site; binding of an analyte like Zn(II) can inhibit the excited-state intramolecular proton transfer (ESIPT) process, leading to a "turn-on" fluorescent response. rsc.org These probes are valuable tools for bio-imaging and analytical sensing. rsc.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 1,3-Benzothiazole-2-carbaldehyde | |
| 2-Aminobenzothiazole | |
| 4H-Pyrimido[2,1-b]benzothiazole | |
| Imidazo[2,1-b]benzothiazole (B1198073) | |
| Imine | |
| Schiff base | |
| Hydrazone | |
| Thiosemicarbazone | |
| (E,E)-(butane-1,4-diyl)bis(oxybutane-4,1-diyl) bis(4-{[(benzo[d] scirp.orgnih.govthiazol-2-yl)methylidene]amino}benzoate) | |
| (E)-N-[(benzo[d] scirp.orgnih.govthiazol-2-yl)methylidene]-4-dodecylaniline | |
| Poly(butane-1,4-diol) bis(4-aminobenzoate) | |
| 4-Dodecylaniline | |
| p-Toluenesulfonic acid | |
| Benzohydrazide | |
| N-phenyl/cyclohexylhydrazinecarbothioamide | |
| Benzaldehyde | |
| β-Ketoester | |
| Malonate | |
| Imidazoline-2,4,5-trione | |
| 2,1,3-Benzothiadiazole (B189464) | |
| Thiocarbonate | |
| Zinc (II) ion |
Mechanistic Investigations of Reactions Involving 2,1 Benzothiazole 3 Carbaldehyde
Elucidation of Reaction Pathways for C-3 Formylation
The introduction of a formyl (-CHO) group at the C-3 position of the 2,1-benzothiazole ring is a critical transformation. While specific mechanistic studies for the C-3 formylation of 2,1-benzothiazole are not extensively documented, the most plausible pathway is the Vilsmeier-Haack reaction . This reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. wisdomlib.orgorganic-chemistry.org
The mechanism proceeds in distinct steps:
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent. thieme-connect.comresearchgate.net
Electrophilic Attack: The electron-rich 2,1-benzothiazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The electrophilic aromatic substitution is expected to occur at the most nucleophilic position of the ring, which is presumed to be the C-3 position.
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 2,1-benzothiazole-3-carbaldehyde. organic-chemistry.org
This sequence provides a facile and general route to aromatic and heteroaromatic aldehydes. wisdomlib.org The reaction of N-(6-chloro-1,3-benzothiazol-2-yl)acetamide with the Vilsmeier-Haack reagent to produce a fused pyrimido[2,1-b] wisdomlib.orgCurrent time information in Bangalore, IN.benzothiazole-3-carbaldehyde derivative underscores the utility of this reagent in creating carbaldehyde functionalities on benzothiazole-related scaffolds. thieme-connect.com
Mechanistic Studies of Condensation and Cyclization Reactions
The aldehyde functionality of this compound serves as a versatile handle for constructing more complex molecular architectures through condensation and cyclization reactions. These reactions typically involve the nucleophilic addition to the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and dehydration step.
A general mechanism, extrapolated from studies on related heterocyclic aldehydes, can be described as a one-pot three-component reaction, for instance, between an aldehyde, 2-aminobenzothiazole (B30445), and an active methylene (B1212753) compound (e.g., β-ketoesters or malonates). scirp.orgscirp.org
Knoevenagel Condensation: The reaction often begins with an in-situ Knoevenagel condensation between the aldehyde (in this case, this compound) and the active methylene compound. This step is catalyzed by a base and results in the formation of a reactive alkene intermediate.
Michael Addition: A nucleophile, such as the amino group of 2-aminobenzothiazole, then attacks the newly formed alkene via a Michael addition reaction. This forms an iminium ion intermediate.
Intramolecular Cyclization and Aromatization: Following a proton transfer, a subsequent intramolecular cyclization occurs. The final step involves the elimination of a small molecule, such as water or alcohol, leading to the formation of a stable, fused heterocyclic system. scirp.org
This domino sequence of condensation and cyclization is a powerful, step-economical method for synthesizing diverse heterocyclic structures from simple precursors. scirp.orgresearchgate.net
Role of Catalysts and Solvents in Reaction Mechanisms
The efficiency, selectivity, and even the pathway of reactions involving benzothiazole (B30560) synthesis are profoundly influenced by the choice of catalysts and solvents.
Catalysts play several key roles in the reaction mechanism:
Acid Catalysts: Brønsted and Lewis acids (e.g., acetic acid, Zn(OAc)₂, PPA) activate carbonyl groups in aldehydes or carboxylic acids, making them more electrophilic and susceptible to nucleophilic attack. ekb.egscispace.comnih.gov This is fundamental in condensation reactions.
Metal Catalysts: Transition metals like copper, palladium, and nickel are crucial for facilitating cross-coupling and intramolecular C-S bond formation, often proceeding through Cu(I)/Cu(III) or similar catalytic cycles. nih.govresearchgate.net
Nanoparticle Catalysts: Materials such as nickel oxide (NiO) and zinc sulfide (B99878) (ZnS) nanoparticles function as heterogeneous catalysts, offering high efficiency due to their large surface area, mild reaction conditions, and ease of recyclability. ekb.eg
Photocatalysts: Organic dyes like fluorescein (B123965) can absorb visible light to initiate reactions, often proceeding through radical pathways under environmentally benign conditions. ekb.eg
Ionic Liquids: These can serve as both the solvent and the catalyst, promoting reactions under microwave irradiation and often allowing for easy product separation and catalyst recycling. organic-chemistry.org
Solvents are not merely inert media; they can actively participate in and direct the reaction:
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is frequently used and can function as an oxidant, facilitating the final aromatization step in the synthesis of the benzothiazole ring. ekb.egacs.org
Green Solvents: The use of ethanol (B145695) or water aligns with the principles of green chemistry, reducing environmental impact. ekb.eg
Solvent-Free Conditions: Conducting reactions neat or in a melt phase can lead to higher yields, shorter reaction times, and simpler work-up procedures, avoiding the use of potentially toxic organic solvents. scispace.comresearchgate.net
The interplay between catalyst and solvent is crucial for optimizing reaction outcomes, as summarized in the table below.
| Catalyst | Solvent | Reaction Type | Typical Yield | Reference |
| Zn(OAc)₂·2H₂O | Solvent-free | Condensation | 94% | scispace.com |
| Nano NiO | Ethanol | Condensation | Good | ekb.eg |
| Acetic Acid | Grinding (solvent-free) | Condensation | Good | ekb.eg |
| Iodine | DMSO | Condensation/Oxidation | Good | organic-chemistry.org |
| None (Melt) | Solvent-free | Condensation | 81-97% | researchgate.net |
| [pmIm]Br (Ionic Liquid) | Solvent-free (Microwave) | Condensation | Good | organic-chemistry.org |
Radical Mechanisms in Benzothiazole Synthesis
While many benzothiazole syntheses proceed through ionic pathways, several important methods involve radical intermediates. These mechanisms provide alternative routes for ring formation and functionalization.
Jacobsen Cyclization: This classic method involves the radical cyclization of thiobenzanilides, typically using potassium ferricyanide (B76249) as an oxidant. It is a highly effective strategy for creating the benzothiazole core. researchgate.net
Light-Induced Radical Reactions: In the absence of metal catalysts, visible light can be used to initiate the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. The proposed mechanism involves the formation of diaryldisulfide intermediates which then proceed through radical pathways. nih.gov
Peroxide-Initiated Cascades: Radical initiators like di(tert-butyl)peroxide (DTBP) can trigger a cascade reaction starting from ortho-isocyanoaryl thioethers. The process begins with the generation of a methyl radical, which initiates a sequence of events leading to the cyclized benzothiazole product. nih.gov
Acyl Radical Attack: A mechanism directly relevant to aldehydes involves the generation of an acyl radical from an aldehyde using an initiator like tert-butyl hydroperoxide (TBHP). This acyl radical can then attack the benzothiazole ring, leading to 2-acylated products. This highlights a potential radical reactivity pathway for this compound itself. rsc.org
Radical-trapping experiments, for instance using TEMPO, have been employed to confirm the involvement of radical species in these reaction pathways. A decrease in product yield in the presence of the trap provides strong evidence for a radical mechanism. rsc.org
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment and Chemical Shifts
Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of protons in a molecule. In derivatives of imidazo[2,1-b]benzothiazole-3-carbaldehyde, the aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, with chemical shifts ranging from δ 9.1 to 9.7 ppm. researchgate.net The aromatic protons of the benzothiazole (B30560) ring system and any attached phenyl groups resonate in the range of δ 7.4 to 9.1 ppm, often as complex multiplets. researchgate.net For instance, in one study, the aromatic protons of a substituted imidazo[2,1-b]benzothiazole-3-carbaldehyde were observed as a multiplet between δ 8.3 and 8.8 ppm. researchgate.net The specific chemical shifts are influenced by the presence and nature of substituents on the aromatic rings. researchgate.netresearchgate.net
Table 1: ¹H NMR Chemical Shifts for Representative Imidazo[2,1-b]benzothiazole-3-carbaldehyde Derivatives
| Compound | Aldehyde Proton (CHO) Shift (ppm) | Aromatic Proton Shift (ppm) | Other Proton Shifts (ppm) | Reference |
| 2-(4ʹ-Nitro)phenyl imidazo[2,1-b]benzothiazole-3-carbaldehyde | 9.1 (s) | 8.4-8.8 (m) | - | researchgate.net |
| 2-(4ʹ-Methoxy)phenyl imidazo[2,1-b]benzothiazole-3-carbaldehyde | 9.4 (s) | 8.3-8.8 (m) | 3.5-3.7 (m, 3H, CH₃) | researchgate.net |
| 2-Phenyl-6-methoxy-imidazo[2,1-b]benzothiazole-3-carbaldehyde | 9.6 (s) | 8.5-8.9 (m) | 3.6-3.9 (m, 3H, CH₃) | researchgate.net |
| 2-Phenyl-6-chloro-imidazo[2,1-b]benzothiazole-3-carbaldehyde | 9.7 (s) | 8.8-9.1 (m) | - | researchgate.net |
Note: s = singlet, m = multiplet. Data extracted from studies on related derivative structures.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In derivatives of benzothiazole, the carbon atoms of the benzothiazole ring system typically resonate in the aromatic region of the spectrum, generally between 115.0 and 150.0 ppm. wisc.edu The carbonyl carbon of the aldehyde group is characteristically found further downfield, in the range of 190-210 ppm. pdx.edu For example, in a study of 2,3-disubstituted imidazo[2,1-b]benzothiazole (B1198073) derivatives, the ¹³C NMR spectra were recorded to confirm the carbon skeleton. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzothiazole Derivatives
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| Aldehyde/Ketone Carbonyl | 190 - 210 | pdx.edu |
| Aromatic/Alkene Carbons | 100 - 150 | pdx.edu |
| Alkyl Carbons adjacent to Nitrogen | 30 - 60 | wisc.edu |
| Alkyl Carbons adjacent to Sulfur | 20 - 40 | pdx.edu |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide more detailed structural information by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons. sdsu.edu
These techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances in their 1D spectra. rsc.orguvic.ca
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For benzothiazole-3-carbaldehyde derivatives, key characteristic absorption bands are observed. The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong band in the region of 1683–1720 cm⁻¹. researchgate.net The C=N stretching vibration of the thiazole (B1198619) ring is observed around 1573-1645 cm⁻¹. researchgate.netthescipub.com Aromatic C-H stretching vibrations are usually seen around 2875-2972 cm⁻¹, while the C-S-C stretching of the thiazole ring appears near 715-751 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Imidazo[2,1-b]benzothiazole-3-carbaldehyde Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 2875 - 2972 | researchgate.net |
| Aldehyde C=O Stretch | 1683 - 1720 | researchgate.net |
| C=N Stretch | 1597 - 1645 | researchgate.net |
| C-S-C Stretch | 715 - 751 | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. wpmucdn.com In the mass spectrum of a benzothiazole derivative, the molecular ion peak (M⁺) provides the molecular weight of the compound. chemicalbook.com The fragmentation of aldehydes often involves α-cleavage, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29). miamioh.edu The fragmentation pattern for benzothiazole-containing compounds can also show characteristic losses of small molecules or radicals, providing clues to the structure of the substituent groups. scispace.comresearchgate.net For instance, the mass spectrum of benzothiazole itself shows a prominent molecular ion peak at m/z 135. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Benzothiazole derivatives typically exhibit absorption bands in the UV-Vis region due to π→π* and n→π* electronic transitions. thescipub.comresearchgate.net The position and intensity of these bands are influenced by the molecular structure, including the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. researchgate.net For example, the UV-Vis spectrum of 2-thioacetic acid benzothiazole shows absorption bands at 282, 301, and 328 nm, which are attributed to π→π* transitions. thescipub.com The electronic spectra of metal complexes of this ligand show shifts in these absorption bands, indicating coordination to the metal ion. thescipub.com Theoretical studies on 1,3-benzothiazole derivatives have shown that the energy difference between the HOMO and LUMO is between 3.95 and 4.70 eV. nbu.edu.sa
Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms arranged in the crystal lattice, is meticulously recorded. By analyzing the positions and intensities of these diffracted spots, researchers can construct a precise electron density map of the molecule. This map reveals the exact spatial coordinates of each atom, defining bond lengths, bond angles, and torsional angles, thereby confirming the molecular connectivity and stereochemistry without ambiguity.
Table 1: Representative Single-Crystal XRD Data for a Related Heterocyclic Compound
This table illustrates the type of data obtained from a single-crystal XRD experiment, using 3-(benzothiazol-2-yl)thiophene as an example. Specific data for 2,1-Benzothiazole-3-carbaldehyde is not available in the searched literature.
| Parameter | Example Value (for 3-(benzothiazol-2-yl)thiophene) iucr.org |
|---|---|
| Chemical Formula | C₁₁H₇NS₂ |
| Formula Weight | 217.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 10.3725 (3) |
| Unit Cell b (Å) | 5.8943 (2) |
| Unit Cell c (Å) | 16.3479 (5) |
| Unit Cell α (°) | 90 |
| Unit Cell β (°) | 96.786 (1) |
| Unit Cell γ (°) | 90 |
| Volume (ų) | 991.68 (5) |
| Z (molecules/unit cell) | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. By combusting a small, precisely weighed sample under controlled conditions, the absolute amounts of carbon (C), hydrogen (H), and nitrogen (N) are determined. The sulfur (S) content is typically determined by other methods. The experimentally measured mass percentages of these elements are then compared to the theoretically calculated values based on the compound's proposed molecular formula (C₈H₅NOS). A close agreement between the "found" and "calculated" values, typically within ±0.4%, provides strong evidence for the compound's atomic composition and purity.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₅NOS, and the atomic weights of its constituent elements. While specific experimental data for this compound is not detailed in the reviewed literature, this technique is routinely reported for its derivatives. For instance, in the synthesis of pyrimido[2,1-b]benzothiazole derivatives, elemental analysis is crucial for confirming the structure of the newly formed, more complex molecules. scirp.orgscirp.org
Table 2: Theoretical Elemental Composition of this compound
Calculated based on the molecular formula C₈H₅NOS (Molecular Weight: 163.20 g/mol).
| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 58.88% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.09% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.58% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.80% |
| Sulfur | S | 32.06 | 1 | 32.06 | 19.65% |
Chromatographic Techniques for Purity Assessment (e.g., TLC, HPLC, GC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring the progress of a chemical reaction, purifying products, and assessing the purity of the final compound.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to check compound purity and determine appropriate solvent systems for larger-scale column chromatography. A small spot of the compound is applied to a stationary phase, typically a plate coated with silica (B1680970) gel (e.g., Merck 60 F₂₅₄). researchgate.net The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Pure compounds typically appear as a single, well-defined spot. The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For derivatives such as imidazo[2,1-b]benzothiazole-3-carbaldehydes, a mobile phase of ethyl acetate (B1210297) and petroleum ether (8:2) has been used, yielding Rƒ values in the range of 0.5 to 0.63. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique. It is widely used for the final purity assessment of synthesized compounds, often providing purity values as a percentage (e.g., >95%). biorxiv.org The sample is injected into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a solid stationary phase. A common setup for heterocyclic compounds is reverse-phase HPLC, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or a buffer). bibliotekanauki.pl As the components of the sample pass through the column at different rates, they are separated and detected by a UV detector or a mass spectrometer. The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram.
Gas Chromatography (GC) is primarily suited for the analysis of volatile and thermally stable compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs by the flow of an inert gaseous mobile phase. While benzothiazole itself has been detected in analyses of volatile compounds, specific GC methods for the less volatile this compound are not commonly reported. nih.gov Its applicability would depend on the compound's thermal stability and volatility, as decomposition in the high-temperature injector or column could yield misleading results.
Table 3: Overview of Chromatographic Techniques for Purity Assessment
Summary of common chromatographic methods and their application to benzothiazole-related compounds.
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Principle of Separation | Application Notes for Benzothiazole Derivatives |
|---|---|---|---|---|
| TLC | Silica gel 60 F₂₅₄ | Ethyl Acetate / Petroleum Ether | Adsorption/Partition | Used to monitor reaction progress and for preliminary purity checks. Rƒ values for related compounds are reported. researchgate.net |
| HPLC | Reverse-Phase C18 | Acetonitrile / Water (with additives like OPA or TFA) | Partition | The standard method for quantitative purity determination, often achieving >95% purity assessment. biorxiv.orgnih.gov |
| GC | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Partition based on boiling point/volatility | Suitable for volatile and thermally stable analogs; data for the title carbaldehyde is not readily available. nih.gov |
Theoretical Chemistry and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the fundamental characteristics of heterocyclic compounds like 2,1-benzothiazole-3-carbaldehyde. These methods allow for the precise determination of molecular geometries and electronic properties.
The stability of different conformers is also a subject of DFT studies. For some 2-substituted 1,3-benzothiazoles, two primary conformers, form A and form B, have been identified, with form B being the more stable. The rotational barrier between these forms can range from 5.73 to 9.78 Kcal/mol. nbu.edu.sa These computational approaches have been shown to align well with experimental crystallographic data where available. rsc.org
Table 1: Selected Calculated Geometric Parameters for a Benzothiazole (B30560) Carboxaldehyde Derivative
| Parameter | Calculated Value (Å) |
|---|---|
| C=N Bond Length | 1.294 |
| C-C Bond Lengths (Range) | 1.457–1.480 |
Data is for 1,3-benzothiazole-2-carboxaldehyde, a structural isomer of the subject compound, calculated at the DFT/B3LYP/6-311++G(d,p) level. nbu.edu.sa
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For substituted 1,3-benzothiazole molecules, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa In the case of 1,3-benzothiazole-2-carboxaldehyde, the gap is reported to be 3.95 eV, indicating a relatively higher reactivity compared to other derivatives. nbu.edu.sa The distribution of these orbitals is also significant; in many donor-acceptor based benzothiazole compounds, the HOMO is spread across the molecule, while the LUMO is often localized on the benzothiazole moiety. nih.gov This charge transfer characteristic is fundamental to their electronic properties.
Table 2: Calculated Frontier Molecular Orbital Energies and Gap for a Benzothiazole Carboxaldehyde Derivative
| Orbital | Energy (eV) |
|---|---|
| HOMO | - |
| LUMO | - |
| Energy Gap (ΔE) | 3.95 |
Data is for 1,3-benzothiazole-2-carboxaldehyde. nbu.edu.sa
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
In benzothiazole derivatives, the negative potential is often located around the nitrogen and oxygen atoms, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring often exhibit a positive potential, making them susceptible to nucleophilic attack. acs.org For benzothiazole-appended quinoline (B57606) derivatives, MESP calculations have been performed using the B3LYP/6-311++g(d) level of theory to identify reactive regions. nih.govresearchgate.net
Computational methods, particularly DFT, are also employed to predict spectroscopic data such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds.
For derivatives of 1,3-benzothiazole, simulated IR spectra have been determined with complete assignments of the vibrational frequencies. nbu.edu.sa For example, the carbonyl (C=O) stretching frequency in benzothiazole-quinoline hybrid compounds has been observed experimentally around 1685 cm⁻¹, which can be correlated with theoretical calculations. nih.gov Similarly, theoretical NMR chemical shift values can be computed and compared with experimental data to validate the molecular structure. nih.gov
Molecular Dynamics Simulations for Conformational and Mechanistic Insights
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and reaction mechanisms that are not apparent from static quantum chemical calculations. MD simulations have been utilized to understand the interaction of benzothiazole derivatives with biological targets, such as proteins. nih.govresearchgate.net
For instance, MD simulations of a benzothiazole derivative complexed with a protein suggested that the binding resulted in the stabilization of the protein molecule. nih.gov These simulations can reveal how a molecule like this compound might behave in a biological environment, including its binding conformations and stability. nih.govresearchgate.net While specific MD studies on this compound are not prevalent, the techniques have been applied to closely related structures to elucidate their dynamic interactions. escholarship.org
Computational Studies of Reactivity and Selectivity
Computational studies are instrumental in predicting the reactivity and selectivity of chemical reactions involving benzothiazole derivatives. DFT calculations can be used to determine global reactivity descriptors such as hardness (η), chemical potential (μ), and electrophilicity index (ω) from the HOMO and LUMO energies. nbu.edu.sa
For 1,3-benzothiazole-2-carboxaldehyde, the chemical hardness (η) was calculated to be 1.98 eV, which was the lowest among the studied derivatives, indicating its higher reactivity. nbu.edu.sa Such computational models help in understanding the underlying factors that govern the outcomes of chemical reactions, providing a framework for designing new synthetic routes and predicting the formation of different products. escholarship.orgresearchgate.net These studies can also rationalize the selectivity observed in reactions, for example, why a particular position on the benzothiazole ring is more reactive than others. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Aspects)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational approach to correlate the chemical structure of compounds with their biological activities. This allows for the prediction of the activity of novel compounds and the optimization of lead candidates. For benzothiazole derivatives, various QSAR studies have been conducted to elucidate the structural requirements for their diverse biological activities, including anticancer, antimalarial, and antitubercular effects. The methodological aspects of these studies involve several key steps, from the selection of a dataset and calculation of molecular descriptors to the development and validation of a robust statistical model.
A fundamental prerequisite for any QSAR analysis is a congeneric dataset of compounds, where all molecules share a common scaffold. nih.gov The biological activity data, often expressed as IC50 (the concentration required to inhibit a biological process by 50%), is typically converted to a logarithmic scale (pIC50) for a more linear relationship with the descriptors.
Model Development and Statistical Methods:
The core of a QSAR study is the development of a mathematical model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are commonly employed statistical methods. researchgate.netsemanticscholar.org MLR is used to establish a linear relationship between the descriptors and the activity, while PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. researchgate.net
For instance, in a QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds, the Multiple Linear Regression (MLR) approach was used to determine the best model. semanticscholar.orgresearchgate.net The resulting equation was:
Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) semanticscholar.orgresearchgate.net
This model demonstrated a high correlation between the predicted and observed antimalarial activity. semanticscholar.orgresearchgate.net
Group-based QSAR (G-QSAR) is another methodology that has been applied to benzothiazole derivatives. nih.govchula.ac.thresearchgate.net This fragment-based approach allows for the analysis of complex structures by fragmenting the molecules and calculating descriptors for each fragment. nih.gov In a G-QSAR study of 41 benzothiazole derivatives with anticancer activity, the dataset was divided into a training set (70%) and a test set (30%) to develop and validate the models. chula.ac.thresearchgate.net
Molecular Descriptors:
The choice of relevant molecular descriptors is a critical step in QSAR modeling. researchgate.net These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of a molecule. Examples include atomic net charges (q), dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and polarizability (α). semanticscholar.orgresearchgate.net Quantum chemical methods like Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1) are often used to calculate these descriptors. semanticscholar.orgresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. The Molar Refractivity (MR) is a commonly used steric parameter.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a key hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule.
In a study on benzothiazole derivatives with anticancer activity, the steric parameter (MR), the net charge of the first atom of the substituent (QFR), and the square of the hydrophobic parameter (logP)² were identified as the main factors influencing the activity.
Model Validation:
The predictive power and robustness of a QSAR model must be rigorously validated. Common validation techniques include:
Internal Validation (Cross-validation): The "leave-one-out" (LOO) cross-validation is a widely used method. In this technique, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validation coefficient (q²) is a measure of the model's internal predictive ability.
External Validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate the model's ability to predict the activity of compounds not used in its development. chula.ac.thresearchgate.net The predictive r² (pred_r²) is a key statistic for external validation. nih.govchula.ac.th
Statistical Parameters: Several statistical parameters are used to assess the quality of the QSAR model, including the correlation coefficient (r or R), the coefficient of determination (r² or R²), the standard error of the estimate (SE or Sreg), and the Fischer statistic (F-test). semanticscholar.org A high r² value (close to 1) indicates a good fit of the model to the data. semanticscholar.org
The table below summarizes the statistical parameters of various QSAR models developed for different series of benzothiazole derivatives, illustrating the application of these validation metrics.
| QSAR Model Type | Biological Activity | No. of Compounds | Statistical Method | Key Statistical Parameters | Reference |
| 2D-QSAR | Antimalarial | 13 | MLR | n = 13, r = 0.994, r² = 0.987, SE = 0.094, Fcalc/Ftable = 11.212 | semanticscholar.orgresearchgate.net |
| 2D-QSAR | Anticancer | 25 | Stepwise Regression | n = 25, R² = 0.769, q² = 0.669, F = 23.27 | |
| 3D-QSAR (MFA) | JNK3 Inhibition | 44 (34 training, 10 test) | MFA | r² = 0.849, r(cv)² = 0.616 | nih.gov |
| 3D-QSAR (RSA) | JNK3 Inhibition | 44 (34 training, 10 test) | RSA | r² = 0.766, r(cv)² = 0.605 | nih.gov |
| G-QSAR | Antitubercular | 25 (17 training, 8 test) | MLR | r² > 0.8, q² > 0.7, pred_r² > 0.6 | nih.gov |
| G-QSAR | Anticancer | 41 (70% training, 30% test) | MLR | Model A: r² = 0.81, q² = 0.75, pred_r² = 0.70 | chula.ac.thresearchgate.net |
MFA: Molecular Field Analysis; RSA: Receptor Surface Analysis
These methodological aspects underscore the systematic approach required for developing reliable QSAR models. Such models not only help in understanding the structure-activity relationships of benzothiazole derivatives but also guide the rational design of new, more potent compounds for various therapeutic applications.
Applications in Advanced Materials and Chemical Synthesis Research
Role as a Chemical Building Block for Complex Molecules
2,1-Benzothiazole-3-carbaldehyde and its isomers serve as fundamental building blocks in organic synthesis. The reactivity of the aldehyde group allows for a variety of chemical transformations, including condensation and substitution reactions, facilitating the construction of more complex molecular architectures. These reactions are pivotal in creating diverse heterocyclic compounds. For instance, derivatives of benzothiazole (B30560) carbaldehyde are used in multicomponent reactions to produce complex structures like pyrimido[2,1-b]benzothiazoles. scirp.org The synthesis of Schiff bases through the condensation of benzothiazole carbaldehyde derivatives with various amines is a common strategy to create ligands for metal complexes and biologically active molecules. bohrium.comnih.gov
The general synthetic utility of benzothiazole aldehydes is highlighted by their use in creating hybrid molecules. For example, they can be reacted with other heterocyclic or aromatic moieties to generate compounds with combined properties, which is a common strategy in medicinal chemistry and materials science. mdpi.comresearchgate.net
Incorporation into Polymers and Coatings for Enhanced Properties
Benzothiazole derivatives are incorporated into polymers and coatings to enhance their properties, such as durability and chemical resistance. The inclusion of the benzothiazole moiety can improve the thermal stability and electrochemical properties of conjugated polymers. nih.gov For example, the copolymerization of a fluorine-substituted benzothiadiazole derivative with indole-6-carboxylic acid resulted in a polymer with a lower optical band gap, red-shifted absorption, and multielectrochromic behavior, demonstrating improved electrochemical properties compared to the homopolymer. nih.gov
The development of new imines based on benzothiazole and their composites with materials like titanium dioxide (TiO2) is another area of research. These composites are explored for their potential in organic device applications, benefiting from the chemical stability and biocompatibility of TiO2. beilstein-journals.org
Development of Optoelectronic Materials
The benzothiazole scaffold is a key component in the design of organic optoelectronic materials due to its excellent electron-donating ability, robust chemical stability, and versatile photophysical properties. rsc.org Derivatives of benzothiazole are used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.netresearchgate.net
For instance, small donor molecules based on 2,1,3-benzothiadiazole (B189464) have been synthesized and shown to absorb light over a wide range and emit from green to red/near-IR light. These compounds exhibit narrow energy gaps and semiconductor properties, making them promising for optoelectronic applications. mdpi.com The introduction of benzothiazole units into carbazole-cyanostilbene systems has been shown to strengthen charge-transfer interactions and optimize photophysical properties. rsc.org
| Compound Family | Application | Key Findings |
| 2,1,3-Benzothiadiazole derivatives | Organic Semiconductors | Narrow energy gap (1.75–2.38 eV), electron-donating nature. mdpi.com |
| Carbazole-cyanostilbenes with benzothiazole | Optoelectronics | Excellent thermal stability and potential for enhanced charge-transfer interactions. rsc.org |
| Benzothiazole-based fluorescent materials | OLEDs | Blue fluorescent materials for OLEDs have been synthesized, achieving high brightness and efficiency. researchgate.net |
Precursors for Fluorescent Dyes and Imaging Agents (Synthesis Focus)
Benzothiazole carbaldehydes are crucial intermediates in the synthesis of fluorescent dyes and imaging agents. The benzothiazole core is a known fluorophore, and its derivatives are widely used to create probes for biological imaging. The synthesis often involves the condensation of a benzothiazole aldehyde with an appropriate amine or other nucleophile to create a larger conjugated system with desirable photophysical properties.
For example, a benzothiazole-functionalized pyronin dye has been developed for imaging lysosomal viscosity. The electron-withdrawing nature of the benzothiazole unit resulted in a red-shifted absorption and emission compared to classic rhodamine dyes. rsc.org Furthermore, 2,1,3-benzothiadiazole-containing fluorescent probes have been successfully used for live cell imaging, demonstrating better results than commercially available dyes like DAPI for nuclear staining. researchgate.net
Utilization in Analytical Chemistry Techniques (e.g., Chromatography, Spectroscopy)
In analytical chemistry, benzothiazole derivatives, including those synthesized from benzothiazole carbaldehydes, are utilized in techniques like chromatography and spectroscopy for the detection and quantification of various substances. chemimpex.com Their inherent fluorescence is particularly useful for developing sensitive analytical methods.
For example, column chromatography is a standard technique for the purification of synthesized benzothiazole derivatives. mdpi.comnih.gov Spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry are routinely used to characterize these compounds. mdpi.comresearchgate.net The unique spectroscopic properties of benzothiazole derivatives also make them suitable as fluorescent probes for detecting metal ions and other analytes. guidechem.com
Development of Organic Radicals and Semiconductors
Benzothiazole and its isomers, such as benzo mdpi.comsigmaaldrich.combiointerfaceresearch.comdithiazole, have attracted attention in the development of organic radicals and semiconductors. mdpi.com The electronic properties of these heterocyclic systems can be tuned through chemical modification, leading to materials with stable radical states or semiconducting behavior.
Derivatives of 2,1,3-benzothiadiazole have been synthesized and characterized as organic semiconductors for thin-film transistors, exhibiting p-channel characteristics with good carrier mobility. nih.gov The design and synthesis of proton-dopable organic semiconductors based on thiophene (B33073) moieties also highlight the broader strategies within which benzothiazole-like structures can be functionalized to create conductive materials. rsc.org
| Material Type | Key Feature | Potential Application |
| Benzothiazole-based organic semiconductors | p-channel characteristics | Organic thin-film transistors (OTFTs). nih.gov |
| Benzo mdpi.comsigmaaldrich.combiointerfaceresearch.comdithiazole derivatives | Stable organic radicals | Advanced electronic materials. mdpi.com |
| Proton-dopable organic semiconductors | Conductivity modulation by protonation | Organic conductors. rsc.org |
Synthesis of Sensors for Chemical and Ionic Species
A significant application of this compound and its derivatives is in the synthesis of chemosensors for the detection of various chemical and ionic species. The aldehyde group provides a convenient handle for synthesizing Schiff bases and other receptor molecules that can selectively bind to specific analytes.
Benzothiazole-based fluorescent sensors have been developed for the detection of metal ions such as Fe³⁺, Ca²⁺, Cu²⁺, Zn²⁺, and Al³⁺. bohrium.comresearchgate.netnih.gov For example, two new benzothiazole-based fluorescent sensors demonstrated a selective fluorescence quenching response to Fe³⁺ ions in aqueous solutions with low detection limits. researchgate.net Similarly, a Schiff base synthesized from 2-hydrazinobenzothiazole (B1674376) and salicylaldehyde (B1680747) showed specific detection of Ca²⁺ ions. bohrium.com In addition to metal ions, benzothiazole-based sensors have been designed for the detection of anions like cyanide (CN⁻) and for sensing pH. nih.govacs.org
| Sensor Target | Sensor Type | Detection Principle |
| Fe³⁺ ions | Fluorescent sensor | Fluorescence quenching. researchgate.net |
| Ca²⁺ ions | Schiff base fluorescent probe | Photo-induced electron transfer (PET). bohrium.com |
| Cyanide (CN⁻) ions | Colorimetric sensor | Change in color upon binding. nih.gov |
| pH | Ratiometric fluorescent chemosensor | Reversible acid/base-switched fluorescence emission. acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
